molecular formula C52H100NO15P B8106389 DSPE-PEG4-acid

DSPE-PEG4-acid

Cat. No.: B8106389
M. Wt: 1010.3 g/mol
InChI Key: CTEBZOUVWTWKNV-QSCHNALKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-acid typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol through a series of chemical reactions. The process begins with the activation of the carboxylic acid group of polyethylene glycol using reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The final product is purified using techniques such as chromatography and precipitation .

Chemical Reactions Analysis

Types of Reactions: DSPE-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60)/t48-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEBZOUVWTWKNV-QSCHNALKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100NO15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1010.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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